alpha-(Trifluoromethyl)phenylalanine
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Overview
Description
Alpha-(Trifluoromethyl)phenylalanine is a fluorinated amino acid derivative that has garnered significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct trifluoromethylation of phenylalanine using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific reaction conditions . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of alpha-(Trifluoromethyl)phenylalanine often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Alpha-(Trifluoromethyl)phenylalanine undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions include trifluoromethyl ketones, trifluoromethyl alcohols, and substituted phenylalanine derivatives .
Scientific Research Applications
Alpha-(Trifluoromethyl)phenylalanine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of alpha-(Trifluoromethyl)phenylalanine involves its incorporation into biological molecules, where the trifluoromethyl group influences the molecule’s properties. The trifluoromethyl group can enhance the lipophilicity, metabolic stability, and binding affinity of the molecule, making it a valuable tool in drug design and development . The molecular targets and pathways involved include interactions with enzymes, receptors, and other biomolecules, leading to altered biological activity .
Comparison with Similar Compounds
Similar Compounds
- Alpha-(Fluoromethyl)phenylalanine
- Beta-(Trifluoromethyl)phenylalanine
- Alpha-(Difluoromethyl)phenylalanine
Uniqueness
Alpha-(Trifluoromethyl)phenylalanine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to other fluorinated phenylalanine derivatives. This uniqueness is reflected in its enhanced metabolic stability, lipophilicity, and bioavailability, making it a preferred choice in various applications .
Properties
CAS No. |
129939-31-7 |
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Molecular Formula |
C10H10F3NO2 |
Molecular Weight |
233.19 g/mol |
IUPAC Name |
(2S)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)9(14,8(15)16)6-7-4-2-1-3-5-7/h1-5H,6,14H2,(H,15,16)/t9-/m0/s1 |
InChI Key |
RDQOEQUFZYLLRT-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@](C(=O)O)(C(F)(F)F)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)(C(F)(F)F)N |
Origin of Product |
United States |
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